molecular formula C14H23N3O B14900014 2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one

2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one

Cat. No.: B14900014
M. Wt: 249.35 g/mol
InChI Key: AGWFTYPKOFGZHR-UHFFFAOYSA-N
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Description

2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a cyclohepta[d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of suitable amines with cycloheptanone derivatives followed by cyclization can yield the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the cyclohepta[d]pyrimidin-4-one ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to altered cell functions. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one stands out due to its unique cyclohepta[d]pyrimidin-4-one core, which provides distinct chemical properties and biological activities.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

2-(3-aminopentan-3-yl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one

InChI

InChI=1S/C14H23N3O/c1-3-14(15,4-2)13-16-11-9-7-5-6-8-10(11)12(18)17-13/h3-9,15H2,1-2H3,(H,16,17,18)

InChI Key

AGWFTYPKOFGZHR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=NC2=C(CCCCC2)C(=O)N1)N

Origin of Product

United States

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